ethyl 4-[[(Z)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]benzoate
Overview
Description
Ethyl 4-[[(Z)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]benzoate is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes an ester functional group, a dimethylamino group, and a conjugated system of double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[(Z)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with malonic acid in the presence of a base to form the intermediate compound.
Condensation Reaction: The intermediate undergoes a condensation reaction with ethyl 4-aminobenzoate in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch Processing: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[(Z)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 4-[[(Z)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of polymers and as a photoinitiator in UV-curing applications.
Mechanism of Action
The mechanism of action of ethyl 4-[[(Z)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The conjugated system of double bonds allows the compound to participate in electron transfer reactions, which can affect various biochemical pathways.
Comparison with Similar Compounds
Ethyl 4-[[(Z)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]benzoate can be compared with similar compounds such as:
Ethyl 4-aminobenzoate: Lacks the dimethylamino and conjugated system, making it less versatile in chemical reactions.
4-(Dimethylamino)benzaldehyde: Contains the dimethylamino group but lacks the ester functional group and conjugated system.
Ethyl 4-(dimethylamino)benzoate: Similar structure but lacks the conjugated system of double bonds.
The uniqueness of this compound lies in its combination of functional groups and conjugated system, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[(Z)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-4-25-20(24)16-8-10-17(11-9-16)21-19(23)14-7-15-5-12-18(13-6-15)22(2)3/h5-14H,4H2,1-3H3,(H,21,23)/b14-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBCLEANLCTAST-AUWJEWJLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C\C2=CC=C(C=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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